Journal Name:RNA Biology
Journal ISSN:1547-6286
IF:4.766
Journal Website:http://www.tandfonline.com/loi/krnb20
Year of Origin:2004
Publisher:Landes Bioscience
Number of Articles Per Year:149
Publishing Cycle:Quarterly
OA or Not:Not
RNA Biology ( IF 4.766 ) Pub Date: 2021-07-05 , DOI: 10.1039/D1NA00385B
The DNA origami technique allows the facile design and production of three-dimensional shapes from single template strands of DNA. These can act as functional devices with multiple potential applications but are constrained by practical limitations on size. Multi-functionality could be achieved by connecting together distinct DNA origami modules in an ordered manner. Arraying of non-identical, three-dimensional DNA origamis in an ordered manner is challenging due for example, to a lack of compatible rotational symmetries. Here we show that we can design and build ordered DNA structures using non-identical 3D building blocks by using DNA origami snub-cubes in left-handed and right-handed forms. These can be modified such that one form only binds to the opposite-handed form allowing regular arrays wherein building blocks demonstrate alternating chirality.
RNA Biology ( IF 4.766 ) Pub Date: 2019-01-31 , DOI: 10.1039/C8NA00342D
Ni0/NiO (nickel/nickel oxide) core–shell nanostructures were synthesized through a facile combustible redox reaction. Remarkably, the hetero-phase boundary with different crystalline orientations offered dual properties, which helped in bifunctional catalysis. Presence of a metallic Ni phase changed physicochemical properties and some emerging applications (magnetic properties, optical conductivity, electrochemical sensitivity, catalytic behaviour) could be foreseen. Moreover, formation of a NiO layer on metal surface prevented magnetism-induced aggregation, arrested further oxidation by hindering oxygen diffusion, and acted as a good sorbent to enhance the surface adsorption of the analyte. Hexagonal Ni/NiO nanostructures manifested well-defined ferromagnetic behavior and the catalyst could be collected easily at the end of the catalytic reduction. Ni/NiO core–shell catalysts at the nanoscale had outstanding catalytic performance (reduction of 4-nitrophenol to 4-aminophenol) compared with pure NiO catalysts beyond a reaction time of ∼9 min. The estimated sensitivity, limit of detection and limit of quantification towards the electrochemical sensing of serotonin were 0.185, 0.43 and 1.47 μM μA−1, respectively. These results suggest that a bifunctional Ni/NiO nanostructure could be a suitable catalyst for electrochemical detection of serotonin and reduction of 4-nitrophenol.
RNA Biology ( IF 4.766 ) Pub Date: 2019-12-05 , DOI: 10.1039/C9NA00648F
Rationally designing efficient, low-cost and stable catalysts toward the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR) is of significant importance to the development of renewable energy technologies. In this work, we have systematically investigated a series of potentially efficient and stable single late transition metal atom doped phthalocyanines (TM@Pcs, TM = Mn, Fe, Co, Ni, Cu, Ru, Rh, Pd, Ir and Pt) as single-atom catalysts (SACs) for applications toward the OER and ORR through a computational screening approach. Our calculations indicate that TM atoms can tightly bind with Pc monolayers with high diffusion energy barriers to prevent the isolated atoms from clustering. The interaction strength between intermediates and TM@Pc governs the catalytic activities for the OER and ORR. Among all the considered TM@Pc catalysts, Ir@Pc and Rh@Pc were found to be efficient OER electrocatalysts with overpotentials ηOER of 0.41 and 0.44 V, respectively, and for the ORR, Rh@Pc exhibits the lowest overpotential ηORR of 0.44 V followed by Ir@Pc (0.55 V), suggesting that Rh@Pc is an efficient bifunctional catalyst for both the OER and ORR. Moreover, it is worth noting that the Rh@Pc catalyst can remain stable against dissolution under the pH = 0 condition. Ab initio molecular dynamic calculations suggest that Rh@Pc could remain stable at 300 K. Our findings highlight a novel family of two-dimensional (2D) materials as efficient and stable SACs and offer a new strategy for catalyst design.
RNA Biology ( IF 4.766 ) Pub Date: 2021-11-22 , DOI: 10.1039/D1NA00688F
Significant progress has been made in peptide self-assembly over the past two decades; however, the in situ cross-linking of self-assembling peptides yielding better performing nanomaterials is still in its infancy. Indeed, self-assembling peptides (SAPs), relying only on non-covalent interactions, are mechanically unstable and susceptible to solvent erosion, greatly hindering their practical application. Herein, drawing inspiration from the biological functions of tyrosine, we present a photo-cross-linking approach for the in situ cross-linking of a tyrosine-containing LDLK12 SAP. This method is based on the ruthenium-complex-catalyzed conversion of tyrosine to dityrosine upon light irradiation. We observed a stable formation of dityrosine cross-linking starting from 5 minutes, with a maximum peak after 1 hour of UV irradiation. Furthermore, the presence of a ruthenium complex among the assembled peptide bundles bestows unusual fluorescence intensity stability up to as high as 42 °C, compared to the bare ruthenium complex. Also, due to a direct deprotonation–protonation process between the ruthenium complex and SAP molecules, the fluorescence of the photo-cross-linked SAP is capable of exhibiting “off–on–off–on” luminescence switchable from acid to basic pH. Lastly, we showed that the photo-cross-linked hydrogel exhibited enhanced mechanical stability with a storage modulus of ∼26 kPa, due to the formation of a densely entangled fibrous network of SAP molecules through dityrosine linkages. As such, this ruthenium-mediated photo-cross-linked SAP hydrogel could be useful in the design of novel tyrosine containing SAP materials with intriguing potential for biomedical imaging, pH sensing, photonics, soft electronics, and bioprinting.
RNA Biology ( IF 4.766 ) Pub Date: 2021-01-13 , DOI: 10.1039/D0NA00796J
Metal nanoclusters (NCs) and their unique properties are increasing in importance and their applications are covering a wide range of areas. Their remarkable fluorescence properties and easy synthesis procedure and the possibility of functionalizing them for the detection of specific targets, such as biomarkers, make them a very interesting biosensing tool. Nowadays the detection of biomarkers related to different diseases is critical. In this context, NCs scaffolded within an appropriate molecule can be used to detect and quantify biomarkers through specific interactions and fluorescence properties of the NCs. These methods include analytical detection and biolocalization using imaging techniques. This review covers a selection of recent strategies to detect biomarkers related to diverse diseases (from infectious, inflammatory, or tumour origin) using fluorescent nanoclusters.
RNA Biology ( IF 4.766 ) Pub Date: , DOI: 10.1039/D0NA90056G
The first page of this article is displayed as the abstract.
RNA Biology ( IF 4.766 ) Pub Date: 2020-12-08 , DOI: 10.1039/D0NA00861C
The photocatalytic properties of titania (TiO2) have prompted research utilising its useful ability to convert solar energy into electron–hole pairs to drive novel chemistry. The aim of the present work is to examine the properties required for a synthetic method capable of producing thin TiO2 films, with well defined, easily modifiable characteristics. Presented here is a method of synthesis of TiO2 nanoparticulate thin films generated using RF plasma capable of homogenous depositions with known elemental composition and modifiable properties at a far lower cost than single-crystal TiO2. Multiple depositions regimes were examined for their effect on overall chemical composition and to minimise the unwanted contaminant, carbon, from the final film. The resulting TiO2 films can be easily modified through heating to further induce defects and change the electronic structure, crystallinity, surface morphology and roughness of the deposited thin film.
RNA Biology ( IF 4.766 ) Pub Date: 2021-07-27 , DOI: 10.1039/D1NA90072B
The first page of this article is displayed as the abstract.
RNA Biology ( IF 4.766 ) Pub Date: 2021-12-17 , DOI: 10.1039/D1NA00467K
Contact electrification (triboelectrification) has been a long-standing phenomenon for 2600 years. The scientific understanding of contact electrification (triboelectrification) remains un-unified as the term itself implies complex phenomena involving mechanical contact/sliding of two materials involving many physico-chemical processes. Recent experimental evidence suggests that electron transfer occurs in contact electrification between solids and liquids besides the traditional belief of ion adsorption. Here, we have illustrated the Density Functional Theory (DFT) formalism based on a first-principles theory coupled with temperature-dependent ab initio molecular dynamics to describe the phenomenon of interfacial charge transfer. The model captures charge transfer dynamics upon adsorption of different ions and molecules on AlN (001), GaN (001), and Si (001) surfaces, which reveals the influence of interfacial charge transfer and can predict charge transfer differences between materials. We have depicted the substantial difference in charge transfer between fluids and solids when different ions (ions that contribute to physiological pH variations in aqueous solutions, e.g., HCl for acidic pH, and NaOH for alkaline pH) are adsorbed on the surfaces. Moreover, a clear picture has been provided based on the electron localization function as conclusive evidence of contact electrification, which may shed light on solid–liquid interfaces.
RNA Biology ( IF 4.766 ) Pub Date: 2022-01-18 , DOI: 10.1039/D2NA90005J
The first page of this article is displayed as the abstract.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
生物2区 | BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
2.20 | 57 | Science Citation Index Expanded | Not |
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